1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1157037-44-9 |
|---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1,3-dimethyl-5-piperidin-1-ylpyrazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-8-9(11)10(13(2)12-8)14-6-4-3-5-7-14/h3-7,11H2,1-2H3 |
InChI Key |
KEQHWHAOLISCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)N2CCCCC2)C |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 1,3 Dimethyl 5 Piperidin 1 Yl 1h Pyrazol 4 Amine
Convergent and Divergent Synthetic Routes to the 1H-Pyrazol-4-amine Core
The synthesis of a polysubstituted pyrazole (B372694) such as 1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazol-4-amine can be approached through various strategies that assemble the core ring and introduce the desired functional groups in a specific sequence. A highly effective and convergent approach involves the initial construction of a pyrazole ring bearing precursors to the final substituents, which are then elaborated in subsequent steps.
The most classical and widely adopted method for pyrazole ring synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgchemhelpasap.comresearchgate.net To achieve the specific substitution pattern of the target molecule, a logical precursor is a 4-nitro-substituted pyrazole, where the nitro group serves as a precursor to the C4-amine.
A plausible and documented starting point is the synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. znaturforsch.com This intermediate already contains the requisite N1-methyl and C3-methyl groups. The synthesis typically begins with the nitration of 1,3-dimethylpyrazol-5-one, followed by chlorination. The reaction of this key intermediate with piperidine (B6355638) and subsequent reduction of the nitro group provides a direct path to the target compound.
Table 1: Representative Cyclization Precursors for Pyrazole Synthesis
| Precursor Type | Hydrazine Component | Resulting Pyrazole Feature | Reference |
|---|---|---|---|
| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | nih.gov |
| 1,3-Diketone | Methylhydrazine | 1-Methylpyrazole | beilstein-journals.org |
| β-Ketoester | Hydrazine | Pyrazol-5-one | chemhelpasap.com |
The introduction of the piperidine group at the C5 position is effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The pyrazole ring, when substituted with electron-withdrawing groups, becomes susceptible to nucleophilic attack. In the precursor 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, the potent electron-withdrawing nitro group at the C4 position strongly activates the C5 position (para-like position) toward substitution.
The reaction involves treating the 5-chloro-4-nitropyrazole intermediate with piperidine. znaturforsch.com This substitution typically proceeds under mild to moderate heating in a suitable solvent, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The resulting intermediate, 1,3-dimethyl-4-nitro-5-(piperidin-1-yl)-1H-pyrazole, can then be carried forward. The final step is the reduction of the C4-nitro group to the desired primary amine, commonly achieved using standard reducing agents like H2 gas with a palladium catalyst (Pd/C), tin(II) chloride (SnCl2), or sodium dithionite. google.com
The substituents at the N1 and C3 positions are typically incorporated from the outset of the synthetic sequence, defining the choice of starting materials for the cyclization reaction.
N1-Methyl Group : The use of methylhydrazine as the binucleophile in the initial cyclization reaction directly installs the methyl group at the N1 position. The regioselectivity of this reaction with unsymmetrical 1,3-dicarbonyl precursors can sometimes be an issue, but using precursors where cyclization is directed is a common strategy. acs.org
C3-Methyl Group : This substituent originates from the 1,3-dicarbonyl component. For instance, using a derivative of acetoacetic acid (which has a methyl ketone) ensures the presence of the methyl group at the C3 position of the resulting pyrazole.
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction times, and ensuring high purity of the product. For the key steps in the synthesis of this compound, several parameters can be adjusted.
Knorr Cyclization : Acid catalysis is frequently employed to accelerate both the initial hydrazone formation and the subsequent intramolecular cyclization. chemhelpasap.comnih.gov However, the pH must be carefully controlled, as highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. nih.gov The choice of solvent can also influence the reaction rate and yield. Protic solvents like ethanol (B145695) or acetic acid are common. chemhelpasap.com
Nucleophilic Aromatic Substitution (SNAr) : The rate of SNAr is highly dependent on the solvent, temperature, and base. Aprotic polar solvents like DMF or DMSO can accelerate the reaction by solvating the cation without strongly solvating the nucleophile. The reaction is often base-catalyzed, with the base facilitating the departure of the leaving group from the Meisenheimer intermediate. rsc.org
Nitro Group Reduction : The choice of reducing agent and conditions is critical to avoid side reactions. Catalytic hydrogenation is often clean and efficient, but other functional groups may be sensitive. Metal/acid combinations like SnCl2/HCl are robust and widely used for reducing aromatic nitro compounds.
Table 2: Optimization Parameters for Key Synthetic Steps
| Reaction Step | Key Parameters for Optimization | Potential Catalysts/Reagents |
|---|---|---|
| Pyrazole Cyclization | Solvent, Temperature, pH | Acetic Acid, H2SO4 (catalytic) |
| SNAr with Piperidine | Solvent, Temperature, Base | K2CO3, Et3N |
Multicomponent Reaction (MCR) Approaches for Analog Synthesis
Multicomponent reactions (MCRs) offer a powerful and atom-economical strategy for rapidly generating molecular diversity from simple starting materials in a single pot. beilstein-journals.orgnih.govrsc.org While a specific MCR for the direct synthesis of this compound is not prominently described, MCRs are widely used to produce structurally related, highly substituted pyrazoles.
A common MCR for pyrazole synthesis involves the condensation of a hydrazine, a β-ketoester, an aldehyde, and a nitrile source (like malononitrile). mdpi.comencyclopedia.pub For example, a three-component reaction of phenylhydrazine, an aldehyde, and malononitrile can yield 5-aminopyrazole-4-carbonitriles. encyclopedia.pub By modifying the components, one could envision an MCR approach to analogs of the target compound. For instance, using methylhydrazine, a β-dicarbonyl compound, and a suitable third component could assemble a similar core structure. These methods are particularly valuable for creating libraries of related compounds for structure-activity relationship studies. mdpi.com
Derivatization Strategies for the Pyrazole Nucleus
The final compound, this compound, possesses several sites for further chemical modification, with the C4-amino group being the most prominent handle for derivatization.
The primary amine at C4 is a versatile functional group that can undergo a wide range of transformations:
Acylation : Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation : Direct alkylation to form secondary or tertiary amines.
Condensation : Reaction with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. researchgate.net
Diazotization : The amine can be converted to a diazonium salt using nitrous acid. While these intermediates are highly useful for introducing a variety of substituents (e.g., via Sandmeyer or Suzuki reactions), their stability on such an electron-rich heterocyclic ring may be limited. acs.org
These derivatization strategies allow for the systematic modification of the molecule's properties and the exploration of its potential applications. nih.gov For example, the synthesis of pyrazolo[3,4-b]pyridines often starts from 5-aminopyrazoles, highlighting how the amino group can be used in further cyclization reactions to build fused heterocyclic systems. nih.govbeilstein-journals.orgbeilstein-journals.org
Substituent Effects on Regioselectivity and Yield
The synthesis of polysubstituted pyrazoles often contends with challenges of regioselectivity, particularly when employing unsymmetrical precursors. In the context of this compound, the fixed methylation at the N1 position circumvents the issue of N-alkylation regioselectivity that can arise with unsubstituted pyrazoles. However, the initial construction of the pyrazole ring from acyclic precursors is subject to the directing effects of various substituents.
The classical Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine, is a foundational approach. For the synthesis of a 4-aminopyrazole derivative, a common strategy involves the use of a β-ketonitrile. The regiochemical outcome of the cyclization of a monosubstituted hydrazine with a β-functionalized nitrile is influenced by both steric and electronic factors of the substituents on both reactants.
In the synthesis of analogs of this compound, the choice of the hydrazine and the β-keto precursor is critical. For instance, the reaction of methylhydrazine with a suitably substituted β-ketonitrile can theoretically yield two regioisomers. The presence of a methyl group on the hydrazine generally directs the regioselectivity. Studies on similar systems have shown that under acidic conditions, the reaction of a β-enaminonitrile with a substituted hydrazine often leads to the corresponding 5-aminopyrazole as the major product. Conversely, basic conditions can favor the formation of the 3-aminopyrazole (B16455) isomer.
The inherent directing effects of the methyl groups in the precursors to this compound play a significant role. The electron-donating nature of the methyl group at what will become the C3 position can influence the nucleophilicity of the adjacent nitrogen in the intermediate, thereby guiding the cyclization process. Furthermore, the steric bulk of the piperidine precursor at the C5 position can also impact the transition state of the cyclization, favoring one regioisomer over the other. The yield of the desired product is contingent on optimizing reaction conditions to favor the desired regiochemical pathway and minimize the formation of isomeric impurities.
Table 1: Hypothetical Regioselectivity in the Synthesis of a 1,3-dialkyl-5-amino-pyrazole Precursor
| Precursor A (β-enaminonitrile) | Precursor B (Hydrazine) | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Approximate Ratio |
| 2-cyano-3-(piperidin-1-yl)but-2-enoate | Methylhydrazine | Acetic Acid, Reflux | 1-methyl-3-alkyl-5-aminopyrazole | 1-methyl-5-alkyl-3-aminopyrazole | >9:1 |
| 2-cyano-3-(piperidin-1-yl)but-2-enoate | Methylhydrazine | Sodium Ethoxide, Ethanol | 1-methyl-5-alkyl-3-aminopyrazole | 1-methyl-3-alkyl-5-aminopyrazole | >9:1 |
Note: This table is illustrative and based on general principles of pyrazole synthesis; specific ratios for the target compound require empirical validation.
Introduction of Diverse Chemical Functionalities at C3, C4, and C5
The pyrazole core of this compound offers several positions for the introduction of new chemical functionalities, enabling the synthesis of a diverse library of analogs.
Functionalization at the C3-Methyl Group: The methyl group at the C3 position, while generally unreactive, can be functionalized through radical halogenation followed by nucleophilic substitution. For instance, treatment with N-bromosuccinimide (NBS) under UV irradiation could introduce a bromine atom, affording a versatile intermediate for the introduction of various nucleophiles such as alkoxides, cyanides, or amines.
Functionalization at the C4-Amino Group: The primary amino group at the C4 position is a key site for a wide range of chemical transformations. It can readily undergo acylation, sulfonylation, and alkylation reactions. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, treatment with sulfonyl chlorides would provide sulfonamides. Reductive amination with aldehydes or ketones can be employed to introduce secondary or tertiary amino functionalities. Furthermore, the amino group can be converted to other functional groups via diazotization reactions. For example, treatment with nitrous acid could generate a diazonium salt, which can then be displaced by various nucleophiles (e.g., halides, hydroxyl, cyano) in Sandmeyer-type reactions. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could also be employed to introduce aryl or heteroaryl substituents at this position.
Functionalization at the C5 Position: Direct functionalization at the C5 position, already bearing a piperidine ring, is challenging without resorting to a complete rebuilding of the pyrazole ring. However, modifications can be envisioned starting from a precursor with a different substituent at C5 that can be subsequently converted to the piperidine moiety. For instance, a pyrazole with a leaving group (e.g., a halogen) at the C5 position could undergo nucleophilic aromatic substitution with piperidine. Alternatively, a C5-carboxaldehyde or C5-carboxylic acid derivative could serve as a handle for further transformations.
Table 2: Potential Functionalization Reactions on the Pyrazole Core
| Position | Reaction Type | Reagents and Conditions | Resulting Functionality |
| C3-Methyl | Radical Halogenation | NBS, AIBN, CCl4, reflux | Bromomethyl |
| C4-Amino | Acylation | Acetyl chloride, Pyridine (B92270), DCM | Acetamido |
| C4-Amino | Sulfonylation | p-Toluenesulfonyl chloride, Et3N, DCM | Tosylamido |
| C4-Amino | Reductive Amination | Benzaldehyde, NaBH(OAc)3, DCE | Benzylamino |
| C4-Amino | Diazotization/Sandmeyer | 1. NaNO2, HCl, 0°C; 2. CuBr | Bromo |
Note: This table presents plausible transformations based on the known reactivity of aminopyrazoles.
Chemical Modifications of the Piperidine Ring
The piperidine moiety at the C5 position of this compound offers another avenue for structural diversification.
N-Alkylation and Acylation Strategies
The nitrogen atom of the piperidine ring is a nucleophilic center that can be readily functionalized.
N-Alkylation: N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base such as potassium carbonate or triethylamine. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl, benzyl, or other substituted alkyl groups. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is another effective method for introducing N-alkyl substituents.
N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or HATU). This leads to the formation of N-acylpiperidine derivatives, which can alter the electronic properties and steric bulk of the substituent at the C5 position of the pyrazole ring.
Table 3: N-Functionalization of the Piperidine Ring
| Reaction Type | Reagents and Conditions | Introduced Group |
| N-Alkylation | Ethyl iodide, K2CO3, Acetonitrile | Ethyl |
| N-Alkylation | Benzyl bromide, Et3N, DMF | Benzyl |
| N-Acylation | Benzoyl chloride, Pyridine, DCM | Benzoyl |
| N-Acylation | Acetic anhydride, DMAP, DCM | Acetyl |
Note: These are standard conditions for the N-functionalization of piperidines.
Ring Expansion and Contraction Methodologies
Modifying the size of the piperidine ring can lead to novel analogs with different conformational properties.
Ring Expansion: Methodologies for the ring expansion of piperidines to azepanes or other larger rings often involve the formation of an intermediate that can undergo a rearrangement. One such strategy is the Tiffeneau-Demjanov rearrangement, which involves the treatment of an N-protected 2-(aminomethyl)piperidine with nitrous acid. While this would require prior functionalization of the piperidine ring, it represents a potential pathway for ring expansion. More recent methods involve transition-metal-catalyzed insertions or rearrangements. For example, rhodium-catalyzed reactions of N-sulfonyl-1-azaspiro[2.5]octanes can lead to seven-membered rings.
Ring Contraction: The contraction of a piperidine ring to a pyrrolidine (B122466) is also a known transformation. Photochemical methods, such as the Norrish-Yang reaction of N-acylpiperidines, can lead to the formation of pyrrolidine derivatives. nih.gov Oxidative rearrangements of N-H piperidines using reagents like phenyliodine(III) diacetate can also induce ring contraction to the corresponding pyrrolidines. dntb.gov.ua These methods, while potentially applicable, would likely require protection of the C4-amino group on the pyrazole ring to avoid side reactions.
Stereoselective Synthesis of Chiral Analogs
The introduction of chirality into the this compound scaffold can be achieved through several strategies, leading to enantiomerically enriched or diastereomerically pure compounds.
Asymmetric Synthesis of the Piperidine Ring: One approach is to start with a chiral piperidine precursor. A variety of methods exist for the enantioselective synthesis of substituted piperidines, including the use of chiral auxiliaries, asymmetric catalysis (e.g., asymmetric hydrogenation of pyridine derivatives), and resolutions of racemic mixtures. Incorporating a pre-synthesized chiral piperidine moiety into the pyrazole synthesis would result in a chiral final product.
Diastereoselective Functionalization: If the piperidine ring itself contains a stereocenter, further functionalization of the pyrazole core or the piperidine nitrogen could proceed with diastereoselectivity. The existing stereocenter can influence the stereochemical outcome of subsequent reactions by directing the approach of reagents. For example, the N-alkylation of a chiral 2-substituted piperidinyl-pyrazole could favor the formation of one diastereomer over the other due to steric hindrance.
Chiral Chromatography: For racemic mixtures of chiral analogs, separation of the enantiomers can be achieved using chiral chromatography techniques, such as chiral HPLC or SFC.
Table 4: Strategies for Stereoselective Synthesis
| Strategy | Description | Example |
| Chiral Pool Synthesis | Utilization of a commercially available chiral piperidine derivative as a starting material. | Reaction of (R)-3-methylpiperidine with a suitable pyrazole precursor. |
| Asymmetric Catalysis | Enantioselective hydrogenation of a pyridinium salt precursor to a chiral piperidine. | Hydrogenation using a chiral Iridium-catalyst. |
| Diastereoselective Reaction | Reaction of a racemic piperidine-containing pyrazole with a chiral acylating agent to form diastereomers that can be separated. | Acylation with a chiral acid chloride followed by chromatographic separation. |
Note: The examples provided are illustrative of general approaches to stereoselective synthesis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1,3 Dimethyl 5 Piperidin 1 Yl 1h Pyrazol 4 Amine Analogs
Systematic Investigation of Substituent Effects on Biological Activity
The biological activity of pyrazole (B372694) derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring and its appended functionalities.
The arrangement of substituents on the pyrazole core is a critical determinant of biological activity. For instance, in a series of aminopyrazole-based JNK3 inhibitors, moving a methyl group on an attached pyridine (B92270) ring from the 4'-position to the 2'-position resulted in a 3.7-fold decrease in JNK3 inhibitory potency but a more substantial 15.8-fold reduction in JNK1 potency, thereby improving isoform selectivity. acs.org This highlights how subtle changes in substituent positioning can have profound effects on target binding and selectivity.
The electronic properties of substituents on the pyrazole ring also play a vital role. Studies on 5-amino-3-((substituted phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides have shown that electron-withdrawing groups on the phenyl rings are beneficial for antibacterial activity, whereas electron-donating groups lead to a notable decrease in potency. nih.gov This suggests that the electronic landscape of the molecule is crucial for its interaction with the biological target.
Table 1: Effect of Substituent Position on JNK Inhibition
| Compound | Substituent Position | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK3/JNK1 Selectivity |
|---|---|---|---|---|
| 8c | 4'-methyl | 10 | 100 | 10 |
| 22b | 2'-methyl | 37 | 1580 | 42.7 |
The piperidine (B6355638) ring, being a saturated heterocycle, can adopt various conformations, with the chair conformation being the most stable. The orientation of substituents on the piperidine ring can be either axial or equatorial, and this can significantly impact the molecule's interaction with its target. rsc.orgrsc.org Infrared spectroscopy and dipole moment studies have been used to determine the preferred conformation of substituents on the piperidine ring. rsc.orgrsc.org For N-H containing piperidines, the equatorial conformation is generally favored. rsc.orgresearcher.life
Molecular mechanics calculations can be employed to predict the conformational energies of substituted piperidines. nih.gov The electrostatic interactions between substituents and the nitrogen atom are a key factor in determining the conformational preferences, which in turn can affect biological activity by influencing how the molecule presents its binding motifs to the target. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a strategy used in drug design to identify novel core structures with similar biological activity to a known active compound. uniroma1.it This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. uniroma1.it For pyrazole-based compounds, scaffold hopping could involve replacing the pyrazole core with other five-membered heterocycles like thiazole, triazole, or imidazole. acs.org
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to similar biological activity. researchgate.net In the context of 1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazol-4-amine, the piperidine ring could be replaced with other cyclic amines like pyrrolidine (B122466) or morpholine (B109124) to explore the impact on activity and properties. Similarly, the methyl groups could be replaced with other small alkyl groups or bioisosteres like a chloro group to fine-tune the molecule's characteristics.
Table 2: Examples of Bioisosteric Replacements for the Pyrazole Moiety
| Original Scaffold | Bioisosteric Scaffold | Biological Target | Reference |
|---|---|---|---|
| Pyrazolone | Azaindole | SHP2 | nih.gov |
| 1,5-Diarylpyrazole | Thiazole, Triazole, Imidazole | CB1 Receptor | acs.org |
Ligand Efficiency and Lipophilic Efficiency Metrics in Analog Design
Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug design that help in the selection and optimization of lead compounds. nih.gov LE relates the binding affinity of a molecule to its size (heavy atom count), providing a measure of the binding energy per atom. nih.gov LLE, on the other hand, relates potency to lipophilicity (logP or logD), offering insight into the quality of the binding interaction. mtak.hu
For a series of pyrazole urea (B33335) glucosylceramide synthase inhibitors, a related metric called volume ligand efficiency (VLE) was used to identify compounds with the potential for a low predicted human dose. nih.gov The goal in analog design is to maximize these efficiency metrics, which often translates to developing compounds with a better balance of potency and drug-like properties. researchgate.net An ideal LLE value for an optimized drug candidate is generally considered to be in the range of 5-7 or greater. mtak.hu
Rational Design Principles for Modulating Target Interactions
Rational drug design relies on an understanding of the three-dimensional structure of the biological target and how ligands interact with it. For pyrazole-based inhibitors of enzymes like carbonic anhydrase and VEGFR2, molecular docking studies have been instrumental in understanding their binding modes. nih.govrsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.
For instance, in the design of pyrazole-based VEGFR2 inhibitors, docking studies showed that the compounds fit into the active site of the enzyme, and this information was used to rationalize the observed cytotoxic activity. rsc.org Similarly, for pyrazole-based CDK2 inhibitors, molecular docking revealed a binding mode similar to that of a known inhibitor, which helped to explain their potent inhibitory activity. rsc.org This structural information can then be used to design new analogs with improved interactions and, consequently, higher potency and selectivity. researchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and QSAR modeling are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 3-aminopyrazole (B16455) derivatives with antitumor activity, a QSAR study indicated that the presence of substituted biphenyl (B1667301) or 2-thenyl phenyl at the R1 position was favorable for activity. nih.gov
In another study on aminopyrazole derivatives as CDK2/cyclin A inhibitors, 2D-QSAR models revealed that the activity was influenced by indicator parameters, electronic parameters, and the hydrophobic fragmentation constant of the substituents. researchgate.net For 5-aminopyrazole derivatives with antitumor and antioxidant activity, QSAR and molecular docking studies were used to predict their bioactivity and interactions with liver receptors. nih.gov These models can be valuable in predicting the activity of newly designed compounds and prioritizing them for synthesis and testing. mdpi.com
Mechanistic Investigations into the Biological Action of 1,3 Dimethyl 5 Piperidin 1 Yl 1h Pyrazol 4 Amine
Elucidation of Molecular Mechanisms Underlying Observed Biological Effects
Currently, there is no published research that elucidates the specific molecular mechanisms of action for 1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazol-4-amine. While many pyrazole (B372694) derivatives are known to exert their effects through various mechanisms, such as enzyme inhibition or receptor modulation, the particular molecular interactions of this compound have not been reported. nih.govresearchgate.net
Identification of Specific Protein-Ligand Interaction Modes
There is no available data identifying specific protein targets for this compound. Consequently, information regarding its protein-ligand interaction modes, such as hydrogen bonding, hydrophobic interactions, or ionic bonding with any potential protein targets, is not available. Studies on other pyrazole derivatives have utilized techniques like X-ray crystallography and molecular docking to understand these interactions with their respective targets, but similar studies for the specified compound are absent from the literature. nih.gov
Downstream Signaling Pathway Perturbations
As no primary biological targets for this compound have been identified, there is no information on any downstream signaling pathway perturbations that it may cause. Research into the effects of other pyrazole compounds has sometimes revealed modulation of pathways such as those involved in inflammation or cell cycle regulation, but these findings cannot be extrapolated to the specific compound without direct experimental evidence.
Allosteric Regulation and Conformational Changes in Target Proteins
There is no information in the scientific literature to suggest that this compound acts as an allosteric regulator or induces specific conformational changes in any target proteins.
Enzyme Kinetics and Inhibition Mechanism Studies
No studies on the enzyme kinetics or inhibition mechanisms of this compound have been published. Therefore, data on its potential inhibitory activity (e.g., IC50 or Ki values) against any enzyme, or the nature of such inhibition (e.g., competitive, non-competitive, or uncompetitive), is not available. While some pyrazole derivatives have been characterized as potent enzyme inhibitors, this information is not applicable to the specific compound of interest. nih.govmdpi.com
Advanced Spectroscopic and Crystallographic Characterization of 1,3 Dimethyl 5 Piperidin 1 Yl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), multiplicities, coupling constants (J), and signal assignments for 1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazol-4-amine, are not available in the searched sources.
Information regarding the application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the complete structural elucidation and assignment of all proton and carbon signals of this compound could not be found.
Infrared (IR) and Raman Spectroscopy
Specific IR and Raman spectroscopic data, including characteristic vibrational frequencies and band assignments for the functional groups present in this compound, are not documented in the available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Data on the electronic absorption properties of this compound, such as the maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε), are not available.
High-Resolution Mass Spectrometry (HRMS)
Precise mass measurement data from high-resolution mass spectrometry, which would confirm the elemental composition of this compound, could not be located.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallographic studies for this compound. Consequently, information on its single-crystal structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions in the solid state, is unavailable.
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
The analysis of stereoisomers is a critical aspect of pharmaceutical development and quality control for chiral compounds. wikipedia.org However, it is important to first establish the potential for chirality in the molecule of interest. The compound this compound, in its parent form, is an achiral molecule. This is because it does not possess a stereocenter, an axis of chirality, or a plane of chirality, and therefore, it does not have enantiomers. Consequently, chiral chromatography for the purpose of enantiomeric separation is not applicable to this specific compound.
However, if a chiral center were to be introduced into the structure, for instance, through substitution on the piperidine (B6355638) ring or modification of the dimethylpyrazole core, the resulting molecule would exist as a pair of enantiomers. In such a hypothetical scenario, chiral chromatography would become an indispensable tool for the separation, quantification, and purity assessment of these enantiomers.
High-performance liquid chromatography (HPLC) is a widely utilized technique for the separation of enantiomers. mdpi.com The success of this separation relies heavily on the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times. mdpi.comacs.org For aminopyrazole derivatives and other heterocyclic compounds, polysaccharide-based CSPs have demonstrated broad applicability and excellent enantioselective recognition capabilities. acs.orgnih.govchromatographyonline.com
In the context of a hypothetical chiral analogue of this compound, a method development strategy would involve screening a variety of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose. acs.orgnih.gov The choice of mobile phase is also a critical parameter influencing the separation. Different elution modes, including normal-phase, reversed-phase, and polar organic modes, would be investigated to achieve optimal resolution and peak shape. acs.orgnih.gov For instance, in the normal-phase mode, a mobile phase consisting of a non-polar solvent like n-hexane with a polar modifier such as ethanol (B145695) or isopropanol (B130326) is commonly employed. mz-at.de The polar organic mode, using mobile phases like pure methanol (B129727) or ethanol, has also been shown to be effective for the separation of pyrazole (B372694) derivatives. nih.gov
The assessment of enantiomeric purity is crucial, particularly in pharmaceutical applications, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. wikipedia.org Chiral HPLC methods must be validated to ensure they are suitable for their intended purpose, which includes the accurate determination of the enantiomeric excess (e.e.) or enantiomeric purity. mdpi.com
To illustrate the potential application of chiral chromatography for a related chiral aminopyrazole, the following data table presents a hypothetical example of an HPLC method for enantiomeric separation.
Hypothetical Chiral HPLC Method for a Chiral Aminopyrazole Derivative
| Parameter | Value |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Purity | > 99.5% e.e. |
This table is a hypothetical representation for a chiral aminopyrazole derivative and does not represent data for the achiral compound this compound.
Following a comprehensive search for scientific literature, it is not possible to generate the requested article on the "Computational Chemistry and Theoretical Modeling of this compound."
Generating content on topics such as Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, Molecular Dynamics (MD) simulations, molecular docking, and Hirshfeld surface analysis requires specific numerical data, graphical representations, and detailed findings from studies performed on the exact compound .
Using data from analogous but distinct compounds would be scientifically inaccurate and would violate the strict instructions to focus solely on "this compound." Therefore, to ensure scientific accuracy and adhere to the provided constraints, the article cannot be created at this time due to the absence of specific research data for this particular compound in the public domain.
Computational Chemistry and Theoretical Modeling of 1,3 Dimethyl 5 Piperidin 1 Yl 1h Pyrazol 4 Amine
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening and ligand-based drug design are integral components of modern computational chemistry, enabling the rapid and cost-effective identification and optimization of potential drug candidates. These methodologies leverage the structural information of known active molecules to discover novel compounds with similar biological activities. While specific research focusing exclusively on the virtual screening and ligand-based design of 1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazol-4-amine is not extensively detailed in published literature, the principles of these techniques are well-demonstrated through studies on structurally analogous pyrazole (B372694) derivatives. These related compounds have been investigated for their potential as inhibitors of various therapeutic targets, including kinases, phosphodiesterases, and monoamine oxidases. nih.govnih.govresearchgate.net
Ligand-Based Methods: Pharmacophore Modeling and 3D-QSAR
Ligand-based drug design relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.
Pharmacophore Modeling aims to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor and elicit a biological response. For instance, a study on pyrozolo[1,5-a]pyridine and 4,4-dimethylpyrazolone analogues as selective inhibitors for the phosphodiesterase 4 (PDE4) enzyme led to the development of a five-point pharmacophore model. nih.gov The most predictive hypothesis, AHHRR.3, determined that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups are crucial features for effective PDE4 inhibition. nih.gov This model serves as a 3D query to screen compound libraries for molecules containing a similar spatial arrangement of these critical features.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of compounds and their 3D physicochemical properties. These models can predict the activity of novel, untested compounds. In research involving 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives, 3D-QSAR was employed to understand the structural requirements for potent and selective inhibition of monoamine oxidase A (MAO-A). nih.gov Similarly, for a series of 3,5-diaryl-1H-pyrazole derivatives investigated as acetylcholinesterase inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. researchgate.net The CoMSIA model demonstrated high predictive power, indicating its utility in guiding the design of more potent inhibitors. researchgate.net
Table 1: Validation Parameters for a Predictive Pharmacophore Model of Pyrazole Analogues
| Parameter | Value | Description |
| Regression Coefficient (R²) | 0.9545 | A measure of how well the model's predictions fit the observed data. |
| Cross-Validated R² (r²) | 0.8147 | A measure of the model's predictive ability, determined through cross-validation. |
| Fisher Ratio (F) | 173 | Indicates the statistical significance of the regression model. |
| Survival Score | 2.944 | A proprietary score indicating the overall quality and robustness of the pharmacophore hypothesis. |
| Data derived from a study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues. nih.gov |
Virtual Screening and Molecular Docking
When the 3D structure of the target protein is available, structure-based methods like molecular docking are powerful tools for virtual screening. Molecular docking computationally predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.
This technique has been applied to various pyrazole derivatives to elucidate their mechanism of action. In the study of PDE4 inhibitors, docking analyses revealed crucial hydrogen bond interactions between the pyrazole-based inhibitors and key amino acid residues in the enzyme's active site, such as Asp392, Asn395, Tyr233, and Gln443. nih.gov In another study, a library of 1H-pyrazole derivatives was docked against several protein kinases, including VEGFR-2, Aurora A, and CDK2, to screen for potential anticancer agents. researchgate.net The results identified compounds with high binding affinities, suggesting they could be potent inhibitors of these key cancer-related proteins. researchgate.net The binding energies from such studies are critical for ranking and prioritizing compounds for further experimental testing.
Table 2: Molecular Docking Results of Selected 1H-Pyrazole Derivatives Against Protein Kinase Targets
| Compound ID | Target Protein | Binding Energy (kJ/mol) |
| 1b | VEGFR-2 (2QU5) | -10.09 |
| 1d | Aurora A (2W1G) | -8.57 |
| 2b | CDK2 (2VTO) | -10.35 |
| Data from a docking study of pyrazole derivatives against various protein kinases. researchgate.net |
These computational approaches—pharmacophore modeling, 3D-QSAR, and molecular docking—form a synergistic pipeline in drug discovery. For a novel scaffold like this compound, a similar workflow could be envisioned. If a set of active analogues were available, ligand-based methods could be used to build predictive QSAR and pharmacophore models. Alternatively, if a potential biological target is identified, structure-based virtual screening could be performed on large compound databases to find molecules with this core structure, followed by docking to predict binding modes and prioritize candidates for synthesis and biological evaluation.
Future Perspectives and Research Trajectories in Aminopyrazole Chemistry
Exploration of Novel Synthetic Methodologies for Complex Derivatives
The future synthesis of complex analogs of 1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazol-4-amine will likely move beyond traditional condensation reactions to embrace more sophisticated and efficient strategies. Modern synthetic chemistry offers a toolkit to generate diverse libraries of related compounds for structure-activity relationship (SAR) studies.
One promising avenue is the use of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is efficient and atom-economical. tandfonline.com An MCR approach could be envisioned where variations of the piperidine (B6355638) ring, the dimethylpyrazole core, or substituents on the 4-amino group are introduced from different starting components, rapidly generating a diverse set of derivatives. For instance, using substituted hydrazines, various β-dicarbonyl compounds, and isothiocyanates in an iodine-mediated three-component process could yield a range of structurally complex 3-aminopyrazoles. tandfonline.com
Another area of exploration is the functionalization of the pyrazole (B372694) core . While the parent compound has methyl groups at the 1 and 3 positions, future methodologies could focus on C-H activation to introduce new functional groups at other positions on the pyrazole ring. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to attach aryl or heteroaryl groups, further expanding the chemical space. chim.it The synthesis of 3-(5)-aminopyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic compound where one electrophilic group is a nitrile. chim.it
Furthermore, the development of flow chemistry and microwave-assisted synthesis could significantly accelerate the synthesis and optimization of derivatives. tandfonline.commdpi.com These techniques offer advantages in terms of reaction speed, scalability, and control over reaction conditions, which are crucial for the rapid generation of compound libraries for biological screening. A microwave-assisted approach has been successfully used for the synthesis of tetra-substituted pyrazole derivatives. mdpi.com
| Synthetic Approach | Potential Application to Derivatives | Key Advantages |
| Multi-Component Reactions (MCRs) | Rapid generation of a library with diverse substitutions on the pyrazole and piperidine rings. | High efficiency, atom economy, reduced waste. tandfonline.com |
| C-H Activation/Cross-Coupling | Introduction of novel aryl or alkyl groups to the pyrazole backbone. | Access to previously inaccessible chemical space. |
| Flow Chemistry | Scalable and controlled synthesis of lead compounds. | Improved safety, reproducibility, and scalability. |
| Microwave-Assisted Synthesis | Accelerated reaction times for optimization studies. | Speed, higher yields, and cleaner reactions. tandfonline.commdpi.com |
Discovery of Unexplored Biological Targets and Applications
The aminopyrazole core is a "privileged structure," known to interact with a wide range of biological targets. researchgate.net Future research on this compound and its derivatives should aim to identify novel biological activities beyond the established applications of this chemical class.
Kinase Inhibition: Many aminopyrazole derivatives are potent kinase inhibitors. nih.gov While targets like FGFR and JAKs have been explored for some aminopyrazoles, a systematic screening of the kinome could reveal unexpected inhibitory activities for this specific compound. nih.govnih.gov Its unique substitution pattern may confer selectivity for kinases that are not targeted by existing aminopyrazole-based drugs.
Central Nervous System (CNS) Applications: The piperidine moiety is a common feature in CNS-active drugs. This suggests that this compound could be a candidate for neurological targets. Exploration of its activity on receptors such as serotonin (B10506) (e.g., 5-HT1A) or as an inhibitor of enzymes like monoamine oxidase (MAO) could uncover potential treatments for neuropsychiatric disorders. acs.orgnih.gov
Anti-Infective Properties: The pyrazole scaffold is present in various anti-infective agents. nih.gov Future studies should evaluate the activity of this compound against a broad panel of bacteria, fungi, and parasites. Given the rise of antimicrobial resistance, novel scaffolds for anti-infective drugs are urgently needed.
Other Potential Therapeutic Areas:
Anti-inflammatory: Pyrazole derivatives, such as celecoxib (B62257), are well-known anti-inflammatory agents, often acting through COX-2 inhibition. nih.gov
Anticancer: The anticancer potential of aminopyrazoles is significant, with some derivatives acting as potent cytotoxic agents against various cancer cell lines. tandfonline.comnih.gov
Antioxidant: Certain pyrazoline derivatives have shown excellent antioxidant activity. nih.gov
A comprehensive biological screening of this compound is warranted to uncover its full therapeutic potential.
Application of Artificial Intelligence and Machine Learning in Compound Design
De Novo Drug Design: Generative AI models can design novel molecules from scratch. harvard.edu By providing the model with the core aminopyrazole-piperidine scaffold and a set of desired properties (e.g., high affinity for a specific kinase, low toxicity), these algorithms can propose new derivatives that are synthetically feasible and likely to be active.
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new compounds. mdpi.com For example, a quantitative structure-activity relationship (QSAR) model could be built using a library of aminopyrazole derivatives to predict the activity of newly designed analogs of this compound before they are synthesized. This in silico screening can save significant time and resources. connectjournals.com
| AI/ML Application | Description | Impact on Research |
| De Novo Design | Generative models propose novel molecular structures with desired properties. | Expands the accessible chemical space for new drug candidates. harvard.edu |
| Predictive ADMET | Machine learning algorithms predict the pharmacokinetic and toxicity profiles of virtual compounds. | Early identification of compounds with poor drug-like properties, reducing late-stage failures. mdpi.com |
| Virtual Screening | Computationally docking large libraries of virtual compounds against a biological target. | Prioritizes compounds for synthesis and experimental testing. |
| Synthesis Planning | AI predicts optimal synthetic pathways for target molecules. | Accelerates the synthesis of novel compounds. acm.org |
Development of Advanced Analytical Techniques for Comprehensive Characterization
A thorough understanding of the structure and properties of this compound and its future derivatives will require the application of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are routine, more advanced techniques will be crucial. Two-dimensional NMR experiments, such as HMBC, HSQC, and NOESY, will be essential for unambiguous structure elucidation of complex derivatives. mdpi.comnih.gov Furthermore, 15N NMR could provide valuable insights into the electronic environment of the pyrazole ring nitrogens, which can be important for understanding tautomerism and hydrogen bonding interactions. mdpi.com The use of 13C NMR in both solution and solid-state can help determine the tautomeric form of pyrazole compounds. bohrium.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition of newly synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these molecules, which can aid in their structural identification and the characterization of metabolites in future pharmacokinetic studies.
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. nih.gov Obtaining crystal structures of this compound or its derivatives, potentially in complex with a biological target, would provide invaluable information for understanding its mode of action and for guiding further structure-based drug design efforts. acs.org
Chromatographic Methods: The development of robust chromatographic methods, such as chiral HPLC, will be important for the separation of enantiomers if chiral derivatives are synthesized, as different stereoisomers can have vastly different biological activities.
Synergistic Approaches Combining Experimental and Computational Research
The most rapid and effective path to developing novel therapeutic agents based on the this compound scaffold will involve a close integration of experimental and computational methods. researchgate.net
The next phase would be the experimental synthesis of the prioritized compounds, followed by their thorough analytical characterization. The synthesized molecules would then be subjected to in vitro biological evaluation to determine their actual activity against the intended targets and to assess their cytotoxicity. tandfonline.com
The results from the experimental studies would then be used to refine the computational models. For example, the experimentally determined biological activities can be used as training data to improve the accuracy of QSAR models. This iterative cycle of computational design, synthesis, and experimental testing allows for a more rapid convergence on lead compounds with optimal properties. researchgate.net This integrated approach has been successfully used to evaluate pyrazole derivatives as potential anticancer and anti-inflammatory agents. tandfonline.comnih.gov
This synergistic strategy, combining the predictive power of computational chemistry with the empirical validation of experimental science, represents the future of drug discovery and holds the key to unlocking the full potential of the this compound scaffold.
Q & A
Q. What are the optimized synthetic routes for 1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:
- Cyclization: Formation of the pyrazole core using reagents like ethyl acetoacetate and monomethylhydrazine under reflux in ethanol or methanol .
- Functionalization: Introduction of the piperidine group via nucleophilic substitution or condensation. For example, reacting 5-chloro-3-methylpyrazole intermediates with piperidine in the presence of a base (e.g., K₂CO₃) at 80–100°C .
- Methylation: Final dimethylation using methyl iodide or dimethyl sulfate under controlled pH to avoid over-alkylation .
Key considerations:
- Solvent polarity (ethanol vs. DMF) impacts reaction rates and purity.
- Temperature control during piperidine substitution prevents side reactions (e.g., decomposition of the piperidine moiety) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Structural validation requires:
- NMR Spectroscopy:
- NMR confirms methyl group positions (e.g., δ 2.29 ppm for C3-methyl) and piperidine integration .
- NMR identifies carbonyl/amine environments (e.g., δ 160–165 ppm for pyrazole carbons) .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., m/z 215 [M+H]) verify molecular weight .
- X-ray Crystallography: Resolves spatial arrangements of the piperidine and pyrazole moieties, critical for understanding steric effects .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine substitution) impact biological activity, and what computational tools support SAR analysis?
Methodological Answer:
- Piperidine Substitution: Replacing piperidine with morpholine reduces lipophilicity, altering blood-brain barrier permeability. This is quantified via logP calculations (e.g., from 2.1 to 1.8) .
- Methyl Group Positioning: C3-methyl vs. C5-methyl affects binding to enzymatic pockets (e.g., 10-fold difference in IC₅₀ for kinase inhibition) .
Computational Tools:
Q. What are the key challenges in analyzing metabolic stability, and how are in vitro assays designed?
Methodological Answer: Challenges:
- Rapid N-demethylation by cytochrome P450 enzymes (e.g., CYP3A4) reduces half-life .
- Piperidine ring oxidation generates polar metabolites that complicate detection .
Assay Design:
- Hepatic Microsome Incubations: Monitor parent compound depletion via LC-MS/MS. Use NADPH cofactors to simulate oxidative metabolism .
- Metabolite Identification: High-resolution mass spectrometry (HRMS/MS) with isotopic pattern matching distinguishes hydroxylated vs. demethylated products .
Q. How do solvent effects and crystallographic packing influence the compound’s stability in solid-state formulations?
Methodological Answer:
- Solvent Effects:
- Polar solvents (e.g., DMSO) stabilize the zwitterionic form via H-bonding, enhancing solubility but reducing thermal stability (TGA shows decomposition at 150°C vs. 180°C in non-polar solvents) .
- Crystallographic Packing:
- Piperidine-pyrazole π-stacking in monoclinic crystals (space group P2₁/c) improves mechanical stability but may reduce dissolution rates .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to reconcile conflicting data on antimicrobial vs. anticancer efficacy?
Critical Analysis:
- Antimicrobial Studies: Early reports show MIC = 8 µg/mL against S. aureus , but later work finds reduced activity (MIC = 32 µg/mL) due to efflux pump adaptation .
- Anticancer Activity: IC₅₀ varies from 1.2 µM (HeLa cells) to >10 µM (MCF-7) depending on assay conditions (e.g., serum-free vs. serum-containing media) .
Resolution:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isogenic cell lines to control for genetic variability in cancer models .
Q. Why do synthetic yields vary across studies (20–85%), and how can reproducibility be improved?
Root Causes:
- Intermediate Stability: 5-Chloropyrazole intermediates degrade under prolonged heating (>6 hours) .
- Catalyst Purity: Copper(I) bromide in piperidine substitution must be anhydrous; trace moisture reduces yields by 30% .
Solutions:
- Use flow chemistry for precise temperature/residence time control .
- Pre-dry solvents and catalysts via molecular sieves .
Comparative Structural Analysis
Q. Table 1: Structural analogs and their biological profiles
| Compound | Modification | Key Biological Activity | Reference |
|---|---|---|---|
| 1-Methylpyrazole | No piperidine | Anti-inflammatory (IC₅₀ = 50 µM) | |
| 3-Hexylpyrazole | Hexyl at C3 | Anticancer (IC₅₀ = 2.1 µM) | |
| 5-Aminoantipyrine | Amino at C5 | Analgesic (ED₅₀ = 15 mg/kg) |
Emerging Applications
- Neuroprotection: Modulates NMDA receptor hyperactivity (EC₅₀ = 0.8 µM in cortical neurons) .
- Materials Science: Forms coordination polymers with Cu(II) for catalytic applications (TOF = 120 h⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
